2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]- is a synthetic organic compound that features a pyrrolidinedione core linked to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]- typically involves the reaction of 2,5-pyrrolidinedione with an indole derivative under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH), which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the indole moiety.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives.
Scientific Research Applications
2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole moiety is of interest due to its presence in many biologically active molecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]- is not fully understood. it is believed to interact with molecular targets through its indole moiety, which can bind to various receptors and enzymes. The pyrrolidinedione core may also play a role in modulating the compound’s activity by influencing its electronic properties.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Pyrrolidinedione Derivatives: Compounds like succinimide and phthalimide share the pyrrolidinedione core and are used in various chemical and medicinal applications.
Uniqueness
2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]- is unique due to the combination of the indole and pyrrolidinedione moieties, which may confer distinct chemical and biological properties not found in other compounds.
Properties
CAS No. |
173601-02-0 |
---|---|
Molecular Formula |
C13H12N2O4 |
Molecular Weight |
260.24 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C13H12N2O4/c16-11-5-6-12(17)15(11)19-13(18)14-8-7-9-3-1-2-4-10(9)14/h1-4H,5-8H2 |
InChI Key |
OXALIUDFTSXBPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.